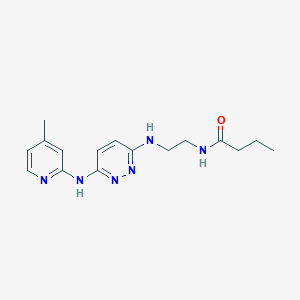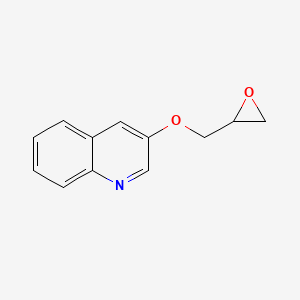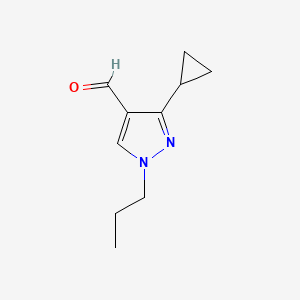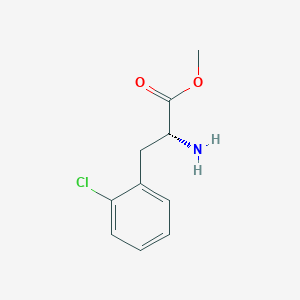
5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The research into sulfonyl-amino pyrimidines and related compounds often focuses on their synthesis, molecular structure analysis, and potential applications. These compounds, characterized by their sulfonyl and amino groups attached to a pyrimidine ring, have been studied for their chemical reactions, physical and chemical properties, and possible utility in various fields.
Synthesis Analysis
The synthesis of compounds similar to "5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine" involves complex chemical reactions. For instance, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has been achieved through interactions of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or its analog with chlorosulfonic acid, structurally characterized by X-ray crystal diffraction (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonyl-amino pyrimidine derivatives is complex, with their characterization often requiring advanced techniques like X-ray diffraction. The molecular-electronic structure of these compounds, including their steric hindrance and electron density distribution, provides insights into their chemical behavior and potential applications (Rublova et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving sulfonyl-amino pyrimidines can include substitution reactions, where their reaction kinetics correlate with their stereo-chemical characteristics. The intramolecular hydrogen bonds, such as C-H⋯O type bonds, play a crucial role in their chemical properties and reactivity (Rublova et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Sterically Hindered Isomers : Two new structural isomers, sterically hindered by their sulfonyl and dichlorophenyl groups, have been synthesized and characterized by X-ray single crystal diffraction. These molecules demonstrate potential in forming hydrogen-bonded frameworks, suggesting applications in materials science (Rublova et al., 2017).
Antibacterial and Antifungal Activities
- Antibacterial and Antifungal Derivatives : Novel derivatives showing significant antimicrobial activity were synthesized, indicating their potential as templates for developing new antimicrobial agents. Specifically, compounds with modifications in the pyrimidin-amine moiety have shown efficacy against various bacterial and fungal strains (Ranganatha et al., 2018).
Potential Anticancer Activity
- Triazenyl-substituted Derivatives : Derivatives have been synthesized with a focus on inhibiting Pneumocystis carinii dihydrofolate reductase, highlighting their potential application in treating infections related to cancer therapy complications (Stevens et al., 1997).
Molecular and Electronic Structure Studies
- Electronic Structure Analysis : The electronic structure of sterically hindered molecules has been explored through ab initio quantum-chemical calculations. Such studies provide insights into the electron distribution within these molecules, which is crucial for understanding their reactivity and potential applications in chemical synthesis (Rublova et al., 2017).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compound Synthesis : Research into synthesizing novel pyrrolo[2,3-d]pyrimidine derivatives with aromatic sulfonamide moieties has shown the efficiency of specific catalytic systems. These studies contribute to the development of new synthetic methodologies in organic chemistry (Khashi et al., 2014).
Propiedades
IUPAC Name |
5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-23(2)18-21-11-16(26(24,25)13-6-4-3-5-7-13)17(22-18)14-9-8-12(19)10-15(14)20/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIILUDROTYKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2480550.png)



![N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide](/img/structure/B2480560.png)



![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2480565.png)
![(5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2480567.png)

